molecular formula C12H17NOS B1412270 (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide CAS No. 856562-52-2

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide

Cat. No. B1412270
M. Wt: 223.34 g/mol
InChI Key: CIQHJZHMIYCJTP-HNNXBMFYSA-N
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Description

“(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” is a derivative of tert-Butanesulfinamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide1. It is an organosulfur compound and a member of the class of sulfinamides1. Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”. However, enantiopure tert-butanesulfinamide, a related compound, can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide1.



Molecular Structure Analysis

The molecular structure of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” is not directly available. However, the related compound, tert-Butanesulfinamide, has the following identifiers1:



  • Chemical formula: (CH3)3CS(O)NH2

  • Molar mass: 121.20 g/mol

  • InChI (R/S): InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3

  • SMILES (R/S): O=S(N)C©©C



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide” are not directly available. However, the related compound, tert-Butanesulfinamide, has the following properties1:



  • Appearance: white to off-white crystalline solid

  • Melting point: 102 to 105 °C

  • Storage temperature: 2-8°C


Scientific Research Applications

Asymmetric Syntheses

The use of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide in asymmetric syntheses is noteworthy. Truong et al. (2007) described a process where this compound is used in the diastereoselective 1,2-addition of arylmetals to generate highly enriched adducts, which are then converted into 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).

Stereochemical Aspects and Synthetic Scope

Fernández‐Salas et al. (2014) explored the stereochemical aspects of this compound in the preparation of enantiopure 3-substituted 2,3-dihydro-1,2-benzoisothiazole 1-oxides and related pharmacologically relevant sulfonamides. This study highlights the compound’s utility in creating N-tert-butanesulfinylimines connected with enantiopure benzo-fused sulfinamides (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).

Synthesis of Phthalamide Derivatives

In the synthesis of phthalamide derivatives, Cheng-ron (2015) utilized this compound to create 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide. This synthesis process is notable for its cost-effectiveness, simple operation, and high yield, making it promising for industrial applications (Cheng-ron, 2015).

Correction in Nomenclature

A study by Liu et al. (2016) provided a correction in the nomenclature for compounds related to (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide. This correction is crucial for ensuring accuracy in scientific communication and further research in this field (Liu, Chen, & Sun, 2016).

Organocatalysis and Asymmetric Synthesis

Dinér, Sadhukhan, & Blomkvist (2014) discussed the role of chiral sulfinamides, such as (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide, as highly enantioselective organocatalysts. These compounds are significant in the development of asymmetric synthesis (Dinér, Sadhukhan, & Blomkvist, 2014).

Synthesis and Transformation in Organic and Medicinal Chemistry

Qingle et al. (2021) provided a comprehensive review on the synthesis and transformation of sulfinamides, including enantiopure variants like (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide. This review is beneficial for understanding the broader context of these compounds in organic and medicinal synthesis (Qingle, Zhang, Xi, & Ze, 2021).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide”.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHJZHMIYCJTP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C=N[S@@](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TK Olszewski, M Majewski - Tetrahedron: Asymmetry, 2015 - Elsevier
A highly diastereoselective nucleophilic addition of chiral H-phosphonate, derived from a readily available TADDOL auxiliary, to (S)-N-tert-butylsulfinyl aldimines is reported. The …
Number of citations: 16 www.sciencedirect.com

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